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Compound of Interest

Compound Name: BM635 (mesylate)

Cat. No.: B12423382

Get Quote

Executive Summary
BM635 is a small-molecule inhibitor designed to combat Mycobacterium tuberculosis (Mtb),

including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] It belongs

to a class of 1,5-diaryl-2-methyl-3-(mannich-base)pyrroles.

Target: MmpL3 (Mycobacterial membrane protein Large 3).[1][2]

Mechanism: Inhibition of mycolic acid transport, leading to cell wall destabilization.[2]

Key Potency: MIC = 0.12 µM against Mtb H37Rv.

Status: Preclinical lead compound (derived from the BM212 scaffold).

Introduction & Rationale
The discovery of BM635 was driven by the urgent need for novel antitubercular agents with

unique mechanisms of action. The BM212 scaffold was the starting point—a potent pyrrole

acting on MmpL3. However, BM212 suffered from poor drug-like properties, specifically high

lipophilicity and rapid microsomal clearance.
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The MmpL3 Target
MmpL3 is an essential inner membrane transporter responsible for translocating Trehalose

Monomycolate (TMM) from the cytoplasm to the periplasmic space.[2] Once there, TMM is

converted into Trehalose Dimycolate (TDM) and mycolated arabinogalactan, forming the

protective mycolic acid layer of the mycobacterial cell wall.

Why MmpL3?

Essentiality: Deletion is lethal to the bacterium.

Accessibility: It operates at the membrane interface.

Novelty: Distinct from targets of first-line drugs like Isoniazid or Rifampicin.

Discovery Chemistry: From Hit to Lead
The evolution from BM212 to BM635 involved a rigorous Structure-Activity Relationship (SAR)

campaign focused on two vectors: Metabolic Stability and Solubility.

SAR Logic[1]
The Core: The 1,5-diarylpyrrole core is essential for binding to the hydrophobic pocket of

MmpL3.

C-1 Position (N-Aryl): Substitution of the phenyl ring with 4-Fluorophenyl (in BM635) blocks a

primary site of metabolic oxidation (para-position), significantly increasing half-life (

).

C-3 Position (Side Chain): Introduction of a morpholinomethyl moiety via a Mannich reaction

introduced a basic center. This improved aqueous solubility at physiological pH and

enhanced lysosomal trapping within macrophages, where Mtb resides.

Comparative Profile
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Feature BM212 (Parent) BM635 (Optimized) Impact

C-1 Substituent 4-Chlorophenyl 4-Fluorophenyl

Improved metabolic

stability (blocks CYP

oxidation).

C-5 Substituent 4-Chlorophenyl 4-Isopropylphenyl

Enhanced

hydrophobic

interaction in the

binding pocket.

C-3 Group 4-Methylpiperazine Morpholine

Balanced

lipophilicity/solubility

profile.

MIC (Mtb H37Rv) 0.7–1.5 µM 0.12 µM
~10-fold increase in

potency.

Chemical Synthesis
The synthesis of BM635 follows a convergent medicinal chemistry route, utilizing the Paal-

Knorr Pyrrole Synthesis followed by a C-3 functionalization via the Mannich Reaction.

Retrosynthetic Analysis
Target: BM635

Disconnection 1: C3–CH2 bond (Mannich disconnection)

Pyrrole Core + Formaldehyde + Morpholine.

Disconnection 2: Pyrrole Ring (Paal-Knorr)

1,4-Diketone + 4-Fluoroaniline.

Detailed Synthetic Protocol
Step 1: Synthesis of the 1,4-Diketone Precursor
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Reagents: 4-Isopropylbenzaldehyde, Methyl Vinyl Ketone (MVK), Thiazolium catalyst (Stetter

Reaction conditions) or Sodium Ethoxide (if using acetophenone route).

A common robust route for this specific scaffold involves the Stetter Reaction:

Reactants: 4-Isopropylbenzaldehyde and Methyl Vinyl Ketone.

Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq), Et3N.

Conditions: Reflux in Ethanol for 12–16 hours.

Product:1-(4-isopropylphenyl)pentane-1,4-dione.

Note: This produces the unsymmetrical 1,4-diketone required for the 2-methyl-5-aryl

substitution pattern.

Step 2: Paal-Knorr Condensation (Pyrrole Core Formation)
Reagents: 1,4-Diketone (from Step 1), 4-Fluoroaniline, p-Toluenesulfonic acid (pTSA).

Setup: Dissolve 1-(4-isopropylphenyl)pentane-1,4-dione (1.0 eq) and 4-Fluoroaniline (1.1 eq)

in dry Toluene or Benzene.

Catalysis: Add a catalytic amount of pTSA.

Process: Reflux with a Dean-Stark trap to remove water azeotropically.

Duration: 4–8 hours (monitor by TLC).

Workup: Cool, wash with NaHCO3, dry over Na2SO4, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc).

Intermediate:1-(4-fluorophenyl)-2-methyl-5-(4-isopropylphenyl)-1H-pyrrole.

Step 3: Mannich Reaction (C-3 Functionalization)
Reagents: Pyrrole Intermediate, Formaldehyde (37% aq), Morpholine, Acetic Acid.

Setup: Dissolve the pyrrole intermediate in Acetonitrile or Ethanol.
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Addition: Add Morpholine (1.2 eq) and Formaldehyde (1.5 eq).

Catalysis: Add Glacial Acetic Acid (1.0 eq) to catalyze the iminium ion formation.

Reaction: Stir at room temperature for 2 hours, then warm to 50°C if conversion is slow.

Mechanism: Electrophilic aromatic substitution at the electron-rich C-3 position of the pyrrole.

Workup: Neutralize with NaOH, extract with DCM.

Final Product:BM635 (Solid).

Yield: Typically 60–75% for the final step.

Visualizing the Mechanism & Workflow
Diagram 1: MmpL3 Inhibition Pathway
This diagram illustrates how BM635 disrupts the cell wall biosynthesis.
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Caption: BM635 binds to the MmpL3 proton-translocating channel, preventing TMM export and

halting cell wall synthesis.

Diagram 2: Chemical Synthesis Flow
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Caption: Convergent synthesis of BM635 via Stetter, Paal-Knorr, and Mannich reactions.

Biological Characterization & Data
In Vitro Activity
BM635 demonstrates superior potency compared to standard antituberculars in resistant

strains.

Strain MIC (µM) Resistance Profile

H37Rv (Lab Strain) 0.12 Pan-sensitive

MDR-TB (Clinical Isolates) 0.12 – 0.25 Resistant to INH, RIF

XDR-TB 0.12 – 0.50 Resistant to INH, RIF, FQ

In Vivo Efficacy (Murine Model)
In acute murine infection models, BM635 showed significant reduction in bacterial load.

Dosage: 100 mg/kg (Oral).

Reduction: > 2.5 log10 CFU reduction in lungs after 4 weeks.

Bioavailability: Moderate (improved over BM212), but often requires formulation (e.g.,

nanoemulsions) for maximum exposure due to lipophilicity (
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).

Safety Profile
Cytotoxicity (Vero cells): CC50 > 50 µM.

Selectivity Index (SI): > 400.

hERG Inhibition: Low risk at therapeutic concentrations (a common issue with lipophilic

amines, optimized in BM635).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Discovery and Chemical Synthesis of BM635: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423382/docs#discovery-and-chemical-synthesis-
of-bm635-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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